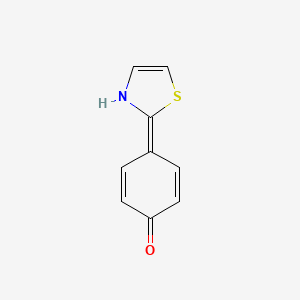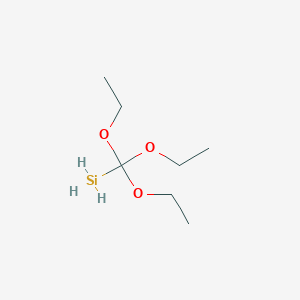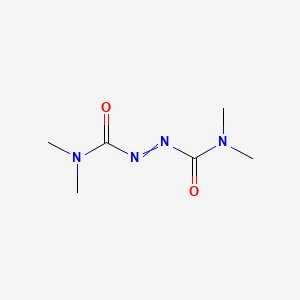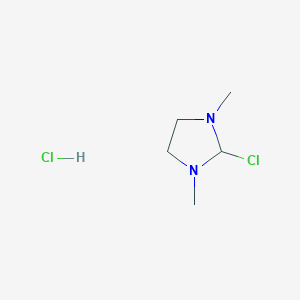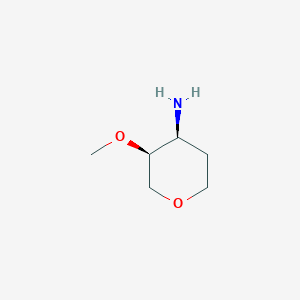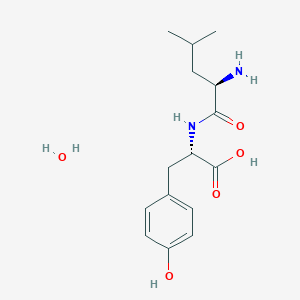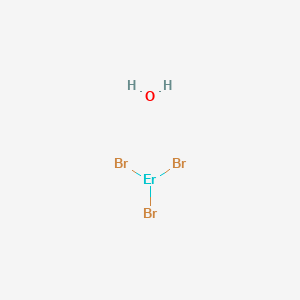
tribromoerbium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tribromoerbium;hydrate, is a highly pure compound of erbium, a rare earth element. This compound is known for its violet solid appearance and high solubility in water. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Erbium(III) bromide hydrate is typically prepared by dissolving erbium(III) oxide or erbium carbonate in hydrobromic acid. This process results in the formation of the hydrate, which cannot be dehydrated without partial hydrolysis . The anhydrous form of erbium(III) bromide is prepared by the direct reaction of erbium metal with bromine .
Chemical Reactions Analysis
Erbium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands.
Hydrolysis: The hydrate form can undergo partial hydrolysis when attempts are made to dehydrate it.
Common reagents used in these reactions include hydrobromic acid for preparation and other halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Erbium(III) bromide hydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Medicine: It is used in the development of certain medical devices and treatments.
Industry: It is used in water treatment, crystal growth applications, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of erbium(III) bromide hydrate involves its interaction with other molecules and ions. It can act as a Lewis acid, facilitating various chemical reactions. The specific molecular targets and pathways depend on the application and the reaction conditions.
Comparison with Similar Compounds
Erbium(III) bromide hydrate can be compared with other similar compounds, such as:
Erbium(III) chloride hydrate: Similar in structure and properties, but with chloride ions instead of bromide.
Erbium(III) fluoride: Used in similar applications but has different solubility and reactivity properties.
Erbium(III) iodide: Another halide of erbium with slightly different properties and applications
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of erbium compounds.
Properties
IUPAC Name |
tribromoerbium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGQBUPAJVAEP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Er](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3ErH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B7949919.png)
![Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7949920.png)
![(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride](/img/structure/B7949922.png)
